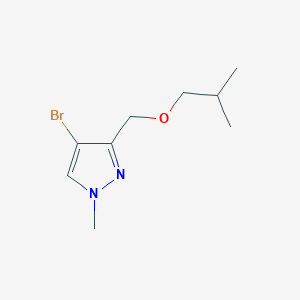
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is a pyrazole derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
作用機序
The mechanism of action of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole is not fully understood. However, it has been shown to have inhibitory effects on certain enzymes such as cyclooxygenase-2 and 5-lipoxygenase. These enzymes play a role in the inflammatory response and the production of prostaglandins and leukotrienes, respectively. Therefore, this compound may have potential anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. This compound has been shown to have inhibitory effects on certain enzymes, as previously mentioned. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a potential candidate for the development of new cancer treatments.
実験室実験の利点と制限
One of the advantages of using 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole in lab experiments is its potential inhibitory effects on certain enzymes. This may make it a useful tool for studying the role of these enzymes in various biological processes. Additionally, this compound has been shown to have potential cytotoxic effects on cancer cells, which may make it a useful tool for studying the mechanisms of cancer cell death.
One of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on cancer cells, but it may also have cytotoxic effects on normal cells. Therefore, caution must be taken when using this compound in lab experiments.
将来の方向性
There are several future directions for the study of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole. One potential direction is the development of new drugs based on this compound. Additionally, this compound may be studied further for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease. Furthermore, the mechanism of action of this compound may be studied further to gain a better understanding of its potential applications in scientific research.
合成法
The synthesis of 4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been achieved through various methods. One of the most commonly used methods involves the reaction of 4-bromo-3-nitropyrazole with isobutyl alcohol in the presence of a catalyst such as potassium carbonate. The resulting product is then reduced using hydrogen gas and a palladium catalyst to yield this compound.
科学的研究の応用
4-bromo-3-(isobutoxymethyl)-1-methyl-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have inhibitory effects on certain enzymes and has been studied for its potential use in the development of new drugs. Additionally, this compound has been studied for its potential use in the treatment of various diseases such as cancer and Alzheimer's disease.
特性
IUPAC Name |
4-bromo-1-methyl-3-(2-methylpropoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrN2O/c1-7(2)5-13-6-9-8(10)4-12(3)11-9/h4,7H,5-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSHPCGAKHARYSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COCC1=NN(C=C1Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-(4-Oxo-2-thioxo-1,4-dihydro-2H-quinazolin-3-yl)-phenyl]-acetic acid](/img/structure/B2536306.png)
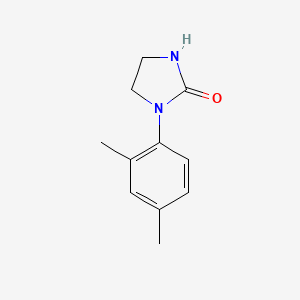
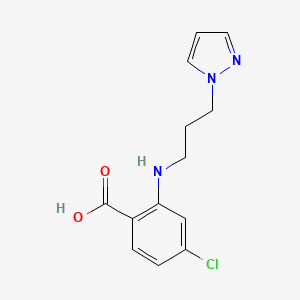
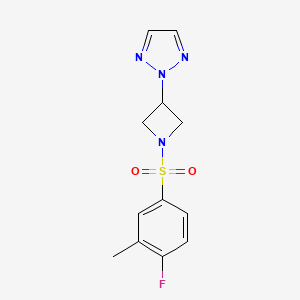
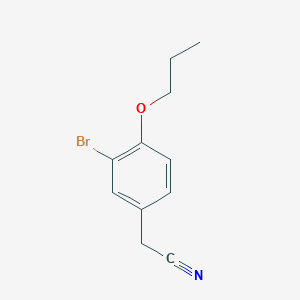
![2-((6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2536316.png)
![6-[(3R,4R)-3-Amino-4-(4-fluorophenyl)piperidine-1-carbonyl]-2-methyl-4,5-dihydropyridazin-3-one;hydrochloride](/img/structure/B2536318.png)
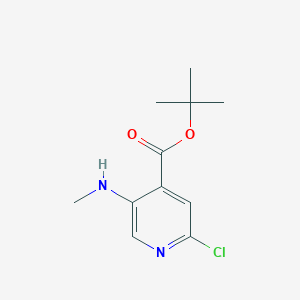

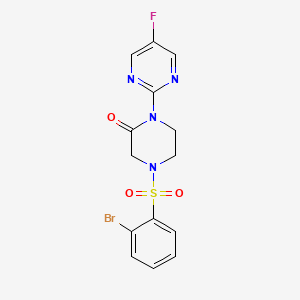
![N-(2-(2-phenylthiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4-(trifluoromethyl)benzamide](/img/structure/B2536324.png)
![4-butyl-N-(1-(1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)cyclohexanecarboxamide](/img/structure/B2536325.png)

![{[2,4,6-Tris(methylethyl)phenyl]sulfonyl}piperidine](/img/structure/B2536327.png)